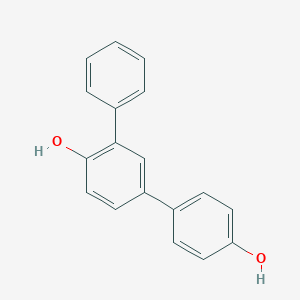

4-(4-Hydroxyphenyl)-2-phenylphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Phenyl-4,4’-biphenyldiol: is an aromatic organic compound characterized by the presence of a phenyl group attached to a biphenyldiol structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,4’-biphenyldiol typically involves the coupling of phenol derivatives. One common method is the oxidative coupling of phenol using catalysts such as vanadium tetrachloride. This reaction produces a mixture of isomers, including 3-Phenyl-4,4’-biphenyldiol .

Industrial Production Methods: Industrial production of 3-Phenyl-4,4’-biphenyldiol can be achieved through the dealkylation of 2,6-di-tert-butylphenol. This process involves the formation of phenol radicals, which undergo rapid dimerization to form diphenoquinone. The diphenoquinone is then reduced to the desired biphenyldiol derivative .

化学反应分析

Types of Reactions: 3-Phenyl-4,4’-biphenyldiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted biphenyldiols.

科学研究应用

Dermatological Applications

Skin Depigmentation Studies

Research has indicated that 4-HPP exhibits significant depigmenting activity. In experimental studies involving guinea pigs, exposure to 30% solutions of 4-HPP resulted in noticeable skin depigmentation after repeated applications over a period of 20 days. This suggests that the compound may have potential applications in treating hyperpigmentation disorders such as melasma or post-inflammatory hyperpigmentation .

Occupational Health Concerns

Conversely, there are reports of occupational leukoderma associated with exposure to 4-HPP during manufacturing processes. Case studies have documented instances where workers developed skin depigmentation due to prolonged contact with the compound, highlighting the need for safety measures in industrial settings .

Biochemical Applications

Antimicrobial Properties

4-HPP has been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This property positions it as a potential candidate for development into antimicrobial agents or preservatives in medical and consumer products .

Interaction with DNA

Further investigations into the interaction of 4-HPP with DNA have revealed promising results. The compound's ability to interact with DNA suggests potential applications in cancer research, particularly as a lead compound for developing anticancer agents. Spectroscopic studies indicated hyperchromic effects, which are often associated with DNA binding, thus reinforcing its potential therapeutic applications .

Material Science Applications

Polymer Chemistry

In material science, 4-HPP is being explored for its role as a monomer in synthesizing liquid crystalline polyesters. Its structural characteristics allow for enhanced thermal and mechanical properties in polymer matrices, making it suitable for high-performance materials used in various industrial applications .

Data Summary Table

Case Studies and Research Findings

- Skin Depigmentation Study

- Occupational Health Study

- Antimicrobial Activity Study

作用机制

The mechanism of action of 3-Phenyl-4,4’-biphenyldiol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photodissociation and photoionization, which are influenced by the presence of intramolecular hydrogen bonding. These processes can affect the stabilization of electronic states and determine the compound’s reactivity .

相似化合物的比较

4,4’-Biphenyldiol: Similar structure but lacks the phenyl group at the 3-position.

2,2’-Biphenyldiol: Another isomer with different photodissociation and photoionization behaviors due to the absence of intramolecular hydrogen bonding.

Uniqueness: 3-Phenyl-4,4’-biphenyldiol is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other biphenyldiols. This structural difference influences its applications and interactions in various scientific and industrial contexts .

属性

CAS 编号 |

18801-72-4 |

|---|---|

分子式 |

C18H14O2 |

分子量 |

262.3 g/mol |

IUPAC 名称 |

4-(4-hydroxyphenyl)-2-phenylphenol |

InChI |

InChI=1S/C18H14O2/c19-16-9-6-13(7-10-16)15-8-11-18(20)17(12-15)14-4-2-1-3-5-14/h1-12,19-20H |

InChI 键 |

FEYGNNMKEPUKEI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |

同义词 |

[1,1:3,1-Terphenyl]-4,4-diol(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。